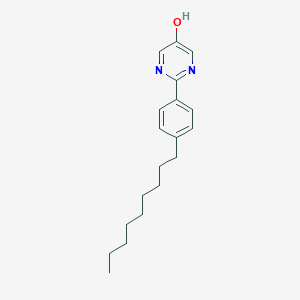

2-(4-Nonylphenyl)pyrimidin-5-OL

Description

2-(4-Nonylphenyl)pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at the 5-position and a 4-nonylphenyl substituent at the 2-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The nonylphenyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.

Properties

CAS No. |

119259-53-9 |

|---|---|

Molecular Formula |

C19H26N2O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-(4-nonylphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |

InChI Key |

ABXHJYYXMRWRSQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Synonyms |

5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-Nonylphenyl)pyrimidin-5-OL with analogous compounds:

Key Observations :

- Hydrophobicity: The nonylphenyl group in the target compound likely renders it more hydrophobic than analogs with piperidine or tert-butyl groups. This property may favor interactions with lipid membranes or hydrophobic enzyme pockets but could limit aqueous solubility .

- Molecular Weight: The nonylphenyl derivative’s higher molecular weight (~315.4 g/mol) may impact pharmacokinetics, such as absorption and distribution, compared to lighter analogs like 2-tert-butylpyrimidin-5-ol (152.2 g/mol).

- Electronic Effects: Methoxy and amine substituents in other derivatives (e.g., ’s methoxyphenoxy groups) can donate electrons, altering reactivity and binding affinity, whereas the nonylphenyl group primarily contributes steric and hydrophobic effects .

Challenges and Limitations

- Solubility: The nonylphenyl group’s hydrophobicity may necessitate solubilizing agents (e.g., cyclodextrins) for therapeutic use, unlike more hydrophilic analogs .

- Synthetic Complexity : Introducing a long alkyl chain requires careful optimization to avoid side reactions, increasing production costs compared to simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.